molecular formula C32H64NO8P B231417 Dilaurylphosphatidylcholine CAS No. 18285-71-7

Dilaurylphosphatidylcholine

Cat. No. B231417
CAS RN: 18285-71-7
M. Wt: 621.8 g/mol
InChI Key: IJFVSSZAOYLHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dilaurylphosphatidylcholine, also known as DLPC, is a phospholipid that consists of two lauric acid molecules attached to a phosphatidylcholine head group. It is commonly used in scientific research as a model membrane lipid due to its simplicity and stability.

Scientific Research Applications

Dilaurylphosphatidylcholine is commonly used in scientific research as a model membrane lipid due to its simplicity and stability. It is often used to study membrane properties such as fluidity, lipid-protein interactions, and lipid-lipid interactions. Dilaurylphosphatidylcholine is also used in drug delivery systems due to its ability to form stable liposomes.

Mechanism Of Action

Dilaurylphosphatidylcholine functions as a phospholipid in cell membranes, contributing to the fluidity and stability of the membrane. It also plays a role in lipid metabolism and signaling pathways. Dilaurylphosphatidylcholine has been shown to modulate the activity of ion channels and transporters, as well as affect the function of enzymes and receptors.

Biochemical And Physiological Effects

Dilaurylphosphatidylcholine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve insulin sensitivity. Dilaurylphosphatidylcholine has also been shown to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

Dilaurylphosphatidylcholine has several advantages for lab experiments, including its stability and simplicity as a model membrane lipid. It is also readily available and relatively inexpensive. However, Dilaurylphosphatidylcholine has some limitations, including its limited solubility in aqueous solutions and its inability to accurately mimic the properties of more complex membrane lipids.

Future Directions

There are several future directions for Dilaurylphosphatidylcholine research, including its potential use in drug delivery systems and its role in lipid metabolism and signaling pathways. Dilaurylphosphatidylcholine may also have applications in the treatment of neurodegenerative diseases and other conditions characterized by oxidative stress and inflammation. Additionally, further research is needed to better understand the limitations and potential applications of Dilaurylphosphatidylcholine as a model membrane lipid.
In conclusion, Dilaurylphosphatidylcholine is a phospholipid that has many applications in scientific research as a model membrane lipid and drug delivery system. It has several advantages and limitations, and its biochemical and physiological effects are still being studied. Future research directions include its potential use in drug delivery systems and its role in lipid metabolism and signaling pathways.

Synthesis Methods

Dilaurylphosphatidylcholine can be synthesized through the condensation of lauric acid and phosphatidylcholine. This reaction is typically carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in a solvent such as chloroform or dichloromethane. The resulting Dilaurylphosphatidylcholine product can be purified through column chromatography or thin-layer chromatography.

properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVSSZAOYLHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939637
Record name 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilaurylphosphatidylcholine

CAS RN

18656-40-1, 18285-71-7
Record name Dilauroylphosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18656-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dilauroylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
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